molecular formula C12H19NO3 B12126024 1-Amino-3-(4-propoxyphenoxy)propan-2-ol CAS No. 56704-19-9

1-Amino-3-(4-propoxyphenoxy)propan-2-ol

Cat. No.: B12126024
CAS No.: 56704-19-9
M. Wt: 225.28 g/mol
InChI Key: VGONYGOUUQLEOY-UHFFFAOYSA-N
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Description

2-Propanol, 1-amino-3-(4-propoxyphenoxy)- is an organic compound with a complex structure that includes both amino and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-amino-3-(4-propoxyphenoxy)- typically involves the reaction of 4-propoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia or an amine to introduce the amino group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-amino-3-(4-propoxyphenoxy)- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary amines.

Scientific Research Applications

2-Propanol, 1-amino-3-(4-propoxyphenoxy)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-amino-3-(4-propoxyphenoxy)- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3-(4-methoxyphenoxy)propan-2-ol: This compound has a methoxy group instead of a propoxy group.

    1-Amino-3-phenoxy-2-propanol: This compound lacks the propoxy group, making it less hydrophobic.

Uniqueness

2-Propanol, 1-amino-3-(4-propoxyphenoxy)- is unique due to the presence of the propoxy group, which can enhance its hydrophobic interactions and potentially increase its binding affinity to certain biological targets compared to similar compounds.

Properties

CAS No.

56704-19-9

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

1-amino-3-(4-propoxyphenoxy)propan-2-ol

InChI

InChI=1S/C12H19NO3/c1-2-7-15-11-3-5-12(6-4-11)16-9-10(14)8-13/h3-6,10,14H,2,7-9,13H2,1H3

InChI Key

VGONYGOUUQLEOY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)OCC(CN)O

Origin of Product

United States

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